

Application Notes and Protocols: Tyr-Somatostatin-14 in the Study of GPCR Signaling

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Compound of Interest

Compound Name: Tyr-Somatostatin-14

Cat. No.: B13390110

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For Researchers, Scientists, and Drug Development Professionals

Introduction

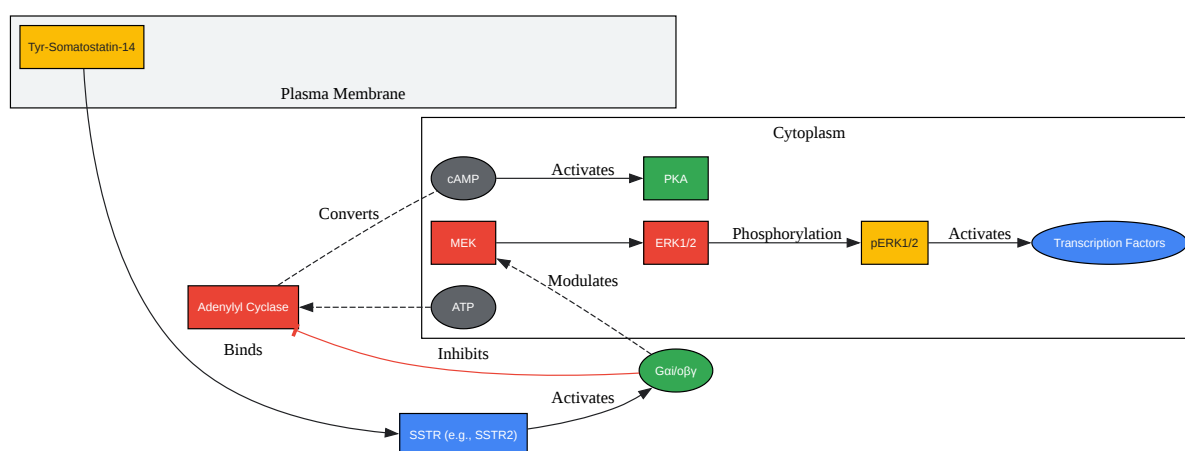
Tyr-Somatostatin-14 is a synthetic analog of the endogenous peptide hormone Somatostatin-14, engineered with an N-terminal tyrosine residue. This modification makes it an invaluable tool for studying G-protein coupled receptor (GPCR) signaling, particularly for the family of somatostatin receptors (SSTRs). The additional tyrosine provides a convenient site for radioiodination, creating a high-affinity radioligand, [^{125}I -Tyr 1]-Somatostatin-14, essential for receptor binding and characterization assays.

Somatostatin receptors, comprising five subtypes (SSTR1-SSTR5), are expressed in various tissues and are implicated in numerous physiological processes, including neurotransmission, hormone secretion, and cell proliferation. Their dysregulation is associated with several diseases, making them a significant target for drug development. **Tyr-Somatostatin-14** allows researchers to investigate the pharmacology and signaling mechanisms of these receptors with high precision.

Principle Signaling Pathway

Upon binding to its cognate receptors, primarily SSTR2, **Tyr-Somatostatin-14**, like the endogenous somatostatin, triggers a cascade of intracellular signaling events. The SSTRs predominantly couple to inhibitory G-proteins (Gai/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally,

SSTR activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in cell proliferation and differentiation.



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Caption: Tyr-Somatostatin-14 signaling cascade via SSTRs.

Quantitative Data: Ligand Binding Affinities

The binding affinity of ligands to somatostatin receptors is a critical parameter in drug development and research. While **Tyr-Somatostatin-14** is primarily used as a radioligand, its binding characteristics are comparable to the parent molecule, Somatostatin-14. The following tables provide a summary of the binding affinities (K_i in nM) of Somatostatin-14 and a widely used synthetic analog, Octreotide, for the five human somatostatin receptor subtypes. This

data is essential for interpreting experimental results and for designing new receptor-subtype-selective compounds.

Table 1: Binding Affinity (K_i, nM) of Somatostatin-14 for Human SSTR Subtypes

Receptor Subtype	Binding Affinity (K _i , nM)
SSTR1	1.2 - 3.5
SSTR2	0.2 - 1.5
SSTR3	0.6 - 2.0
SSTR4	1.5 - 5.0
SSTR5	0.5 - 2.5

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Table 2: Binding Affinity (K_i, nM) of Octreotide for Human SSTR Subtypes

Receptor Subtype	Binding Affinity (K _i , nM)
SSTR1	>1000
SSTR2	0.1 - 2.5
SSTR3	25 - 100
SSTR4	>1000
SSTR5	5 - 20

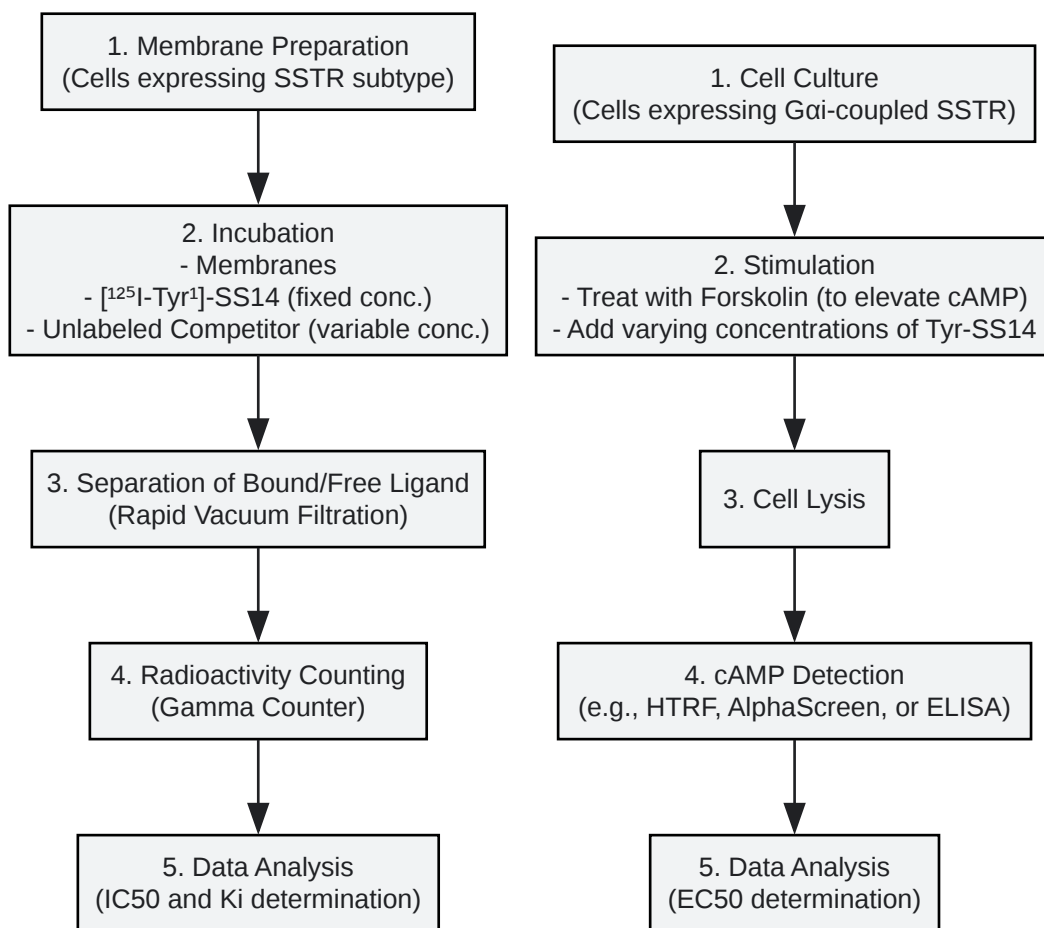
Data compiled from multiple sources. Octreotide shows high selectivity for SSTR2.

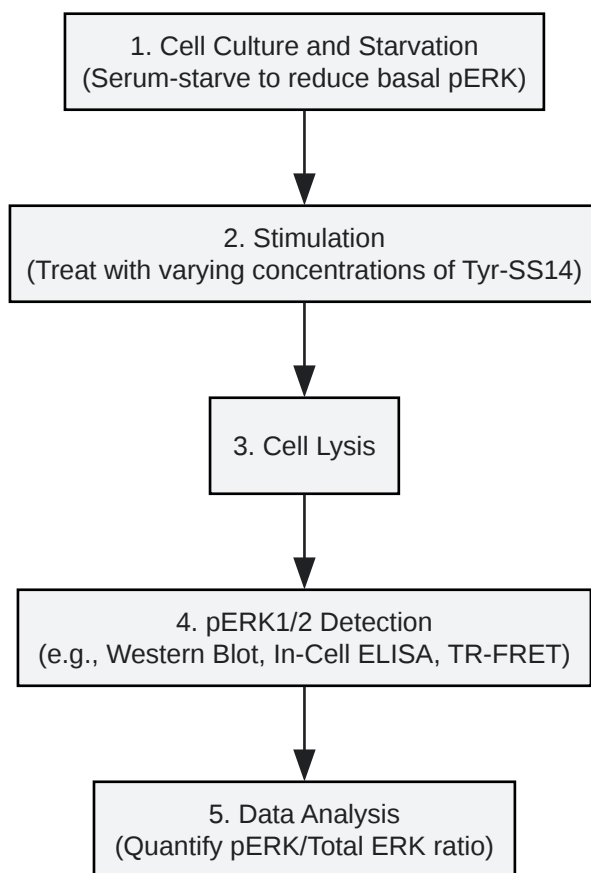
Experimental Protocols

Detailed methodologies for key experiments utilizing **Tyr-Somatostatin-14** are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific somatostatin receptor subtype using [125 I-Tyr¹]-Somatostatin-14 as the radioligand.





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